molecular formula C15H14Cl3NO2 B5349652 1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride

1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride

Cat. No.: B5349652
M. Wt: 346.6 g/mol
InChI Key: DJVDQHYUDLEAJI-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring and a dichlorophenyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2.ClH/c16-12-3-2-11(13(17)6-12)8-18-7-10-1-4-14-15(5-10)20-9-19-14;/h1-6,18H,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVDQHYUDLEAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride.

    Formation of the Methanamine Moiety: The final step involves the reaction of the intermediate with methanamine under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxole or dichlorophenyl derivatives.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-2-propanol
  • 2-(1,3-benzodioxol-5-yl)ethanamine
  • Methyl 3-(1,3-benzodioxol-5-yl)-2-oxiranecarboxylate

Uniqueness

1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride is unique due to the presence of both the benzodioxole ring and the dichlorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

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